molecular formula C7H4Br2N2 B1603955 3,4-Dibromo-1H-indazole CAS No. 885521-68-6

3,4-Dibromo-1H-indazole

Cat. No. B1603955
M. Wt: 275.93 g/mol
InChI Key: IOWRYEIOYGPYCA-UHFFFAOYSA-N
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Description

“3,4-Dibromo-1H-indazole” is a chemical compound with the molecular formula C7H4Br2N2 . It belongs to the class of indazoles, which are heterocyclic compounds containing a pyrazole ring fused to a benzene ring .


Synthesis Analysis

The synthesis of indazoles, including “3,4-Dibromo-1H-indazole”, has been a topic of research in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of “3,4-Dibromo-1H-indazole” consists of a pyrazole ring fused to a benzene ring, with bromine atoms attached at the 3rd and 4th positions .


Chemical Reactions Analysis

Indazoles, including “3,4-Dibromo-1H-indazole”, can undergo various chemical reactions. These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .


Physical And Chemical Properties Analysis

“3,4-Dibromo-1H-indazole” is a solid at room temperature. It has a molecular weight of 275.93 Da . The compound has a boiling point of 390.8±22.0 °C and a density of 2.164±0.06 g/cm3 .

Scientific Research Applications

Results : The synthesized indazole derivatives have shown a wide range of biological activities, and some have progressed to clinical trials or have been marketed as drugs. Specific inhibitors of phosphoinositide 3-kinase δ, crucial for treating respiratory diseases, have been developed using indazole scaffolds .

Results : The methods have yielded a variety of 1H-indazoles with good to excellent yields, demonstrating the compound’s utility in synthesizing heterocyclic compounds .

Results : Indazole derivatives have been found to possess a wide range of pharmacological activities, including anti-inflammatory, antitumor, and antibacterial effects .

Results : Research has led to the development of materials with potential use in electronic devices and sensors, leveraging the unique properties of indazole derivatives .

Results : Studies have shown that indazole-based inhibitors can effectively modulate enzymes like ketohexokinase, which are crucial in metabolic pathways .

Results : The compound has facilitated the development of sensitive and selective analytical techniques for the detection of various biomolecules .

Future Directions

Indazoles, including “3,4-Dibromo-1H-indazole”, continue to be a focus of research due to their wide range of biological properties. Future research may focus on developing novel methods for the regiocontrolled synthesis of substituted indazoles, given their increasing applications in various fields .

properties

IUPAC Name

3,4-dibromo-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOWRYEIOYGPYCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646264
Record name 3,4-Dibromo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dibromo-1H-indazole

CAS RN

885521-68-6
Record name 3,4-Dibromo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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